molecular formula C20H23NO3 B136245 2-Methoxy-N-n-propylnorapomorphine CAS No. 126874-82-6

2-Methoxy-N-n-propylnorapomorphine

Cat. No.: B136245
CAS No.: 126874-82-6
M. Wt: 325.4 g/mol
InChI Key: WNNMRMNAGNMVEW-MRXNPFEDSA-N
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Description

2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol is a complex organic compound with the molecular formula C20H23NO3 and a molecular weight of 325.4 g/mol . This compound is characterized by its unique structure, which includes a dibenzoquinoline core with methoxy and propyl substituents.

Preparation Methods

The synthesis of 2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol can be compared with similar compounds such as:

The uniqueness of 2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol lies in its specific substituents and the resulting chemical and biological properties.

Properties

CAS No.

126874-82-6

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

(6aR)-2-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol

InChI

InChI=1S/C20H23NO3/c1-3-7-21-8-6-13-9-14(24-2)11-15-18(13)16(21)10-12-4-5-17(22)20(23)19(12)15/h4-5,9,11,16,22-23H,3,6-8,10H2,1-2H3/t16-/m1/s1

InChI Key

WNNMRMNAGNMVEW-MRXNPFEDSA-N

Isomeric SMILES

CCCN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O

SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O

Canonical SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O

126874-82-6

Synonyms

2-methoxy-N-n-propylnorapomorphine
2-MNPNA

Origin of Product

United States

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